1-(4-Methylphenyl)octan-1-one
Description
1-(4-Methylphenyl)octan-1-one is an aromatic ketone featuring a methyl-substituted phenyl group attached to an eight-carbon alkyl chain terminating in a ketone moiety. Structurally, it belongs to the class of aryl alkyl ketones, where the aryl group (4-methylphenyl) and the alkyl chain length (octyl) influence its physicochemical properties, such as solubility, melting point, and reactivity.
Key structural features include:
- Aromatic ring: The 4-methylphenyl group introduces steric and electronic effects, modulating intermolecular interactions.
- Alkyl chain: The octyl chain enhances hydrophobicity compared to shorter-chain analogs, impacting solubility in organic solvents.
- Ketone functionality: The carbonyl group at position 1 contributes to polarity and reactivity, enabling participation in nucleophilic additions or condensations.
Properties
CAS No. |
51770-83-3 |
|---|---|
Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
1-(4-methylphenyl)octan-1-one |
InChI |
InChI=1S/C15H22O/c1-3-4-5-6-7-8-15(16)14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3 |
InChI Key |
HSOGQHYWHXSDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight critical differences between 1-(4-Methylphenyl)octan-1-one and structurally related compounds, focusing on substituents, chain length, and functional groups.
Table 1: Comparative Analysis of Aryl Alkyl Ketones
Substituent Effects on Electronic and Physical Properties
Electron-donating groups (e.g., methyl, methoxy) :
- Enhance electron density on the aromatic ring, stabilizing charge-transfer interactions. For example, 1-(4-Methoxyphenyl)heptan-1-one exhibits stronger π-π interactions than its methyl-substituted counterpart .
- Lower melting points compared to halogenated analogs due to reduced dipole-dipole interactions.
Electron-withdrawing groups (e.g., halogens, pentafluorophenyl) :
Alkyl Chain Length and Branching
- Chain length :
- Branching :
Crystallographic and Intermolecular Interactions
- Crystal packing : Weak interactions dominate in aryl ketones. For example, C–H⋯N and C–H⋯X hydrogen bonds stabilize the crystal structures of halogenated imidazole derivatives .
- π-π interactions : Methoxy-substituted compounds exhibit stronger π-π stacking than methyl-substituted ones due to increased electron density .
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